Cas no 959-28-4 ((E)-1,4-Diphenylbut-2-ene-1,4-dione)

(E)-1,4-Diphenylbut-2-ene-1,4-dione structure
959-28-4 structure
商品名:(E)-1,4-Diphenylbut-2-ene-1,4-dione
CAS番号:959-28-4
MF:C16H12O2
メガワット:236.265284538269
MDL:MFCD00003083
CID:83256
PubChem ID:87568625

(E)-1,4-Diphenylbut-2-ene-1,4-dione 化学的及び物理的性質

名前と識別子

    • trans-1,2-Dibenzoylethylene
    • Dibenzoylethylene
    • trans-1,4-Diphenyl-2-butene-1,4-dione
    • 1,2-Dibenzoylethylene, perdominantly trans, (trans-1,4-Diphenyl-2-butene-1,4-dione)
    • (2E)-1,4-diphenylbut-2-ene-1,4-dione
    • 1,2-Dibenzoylethylene
    • trans-1.4-Diphenyl-2-butene-1.4-dione
    • (2E)-1,4-diphenyl-2-buten-1,4-dione
    • (E)-1,2-Dibenzoylethene
    • (E)-1,2-DIBENZOYLETHYLENE
    • 4-diphenyl-4-dion(e)-2-butene-1
    • perdominantlytrans
    • trans-1,2-Diabenzoylbenzene
    • trans-1,4-diphenylbut-2-en-1,4-dione
    • trans-1,4-diphenylbut-2-ene-1,4-dione
    • trans-dibenzoylethylene
    • TRANS-DIPHENACYLIDENE
    • trans-Dibenzoylethene
    • 1,2-Dibenzoylethene
    • 1,4-Diphenyl-2-butene-1,4-dione
    • 2-BUTENE-1,4-DIONE, 1,4-DIPHENYL-
    • Ethylene, 1,2-dibenzoyl-
    • trans-1,2-(Dibenzoyl)ethylene
    • 2-Butene-1,4-dione, 1,4-diphenyl-, (E)-
    • (E)-1,4-Diphenyl-2-butene-1,4-dione
    • (E)-1,4-diphenyl-but-2-ene-1,4-dione
    • 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)-
    • (2E)-1,4-diphenylbut-2-ene-1,4
    • (2E)-1,4-Diphenyl-2-butene-1,4-dione (ACI)
    • 2-Butene-1,4-dione, 1,4-diphenyl-, (E)- (8CI)
    • 2-Butene-1,4-dione, 1,4-diphenyl-, trans- (6CI)
    • (E)-Dibenzoylethylene
    • NSC 1983
    • trans-1,2-Bis(benzoyl)ethylene
    • trans-1,2-Dibenzoylethene
    • WLN: RV1U1VR
    • Z56756394
    • 2-Butene-1, 1,4-diphenyl-, (E)-
    • (2E)-1,4-Diphenyl-2-butene-1,4-dione #
    • 6N-723
    • DTXSID70883625
    • 2-Butene-1,4-dione,1,4-diphenyl-,(2E)-
    • NSC-1983
    • AE-848/01504029
    • USAF ND-57
    • BRN 1871333
    • 0-07-00-00812 (Beilstein Handbook Reference)
    • Ethylene,2-dibenzoyl-
    • CS-0204677
    • NSC28072
    • D2185
    • 2-Butene-1, 1,4-diphenyl-
    • (E)-1,4-diphenylbut-2-ene-1,4-dione
    • 2-Butene-1,4-dione,1,4-diphenyl-
    • NSC1983
    • NS00079849
    • 4070-75-1
    • SCHEMBL2954318
    • 1,4-Diphenylbut-2-ene-1,4-dione
    • 959-28-4
    • starbld0000826
    • HMS1757J15
    • D90008
    • trans-1,4-dione
    • 1,4-Diphenyl-but-2-ene-1,4-dione
    • trans-1,4-Diphenyl-2-butene-1,4-dione, 96%
    • AKOS001027092
    • MFCD00003083
    • NSC 28072
    • EINECS 223-780-6
    • NSC-28072
    • SCHEMBL2954324
    • EINECS 213-498-1
    • (E)-1,4-Diphenylbut-2-ene-1,4-dione
    • MDL: MFCD00003083
    • インチ: 1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+
    • InChIKey: WYCXGQSQHAXLPK-VAWYXSNFSA-N
    • ほほえんだ: C(C1C=CC=CC=1)(=O)/C=C/C(C1C=CC=CC=1)=O
    • BRN: 1871333

計算された属性

  • せいみつぶんしりょう: 236.08400
  • どういたいしつりょう: 236.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 34.1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: イエローニードル結晶
  • 密度みつど: 1.141±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 109.0 to 112.0 deg-C
  • ふってん: 338.73°C (rough estimate)
  • フラッシュポイント: 138.2ºC
  • 屈折率: 1.6000 (estimate)
  • ようかいど: ほとんど溶けない(0.054 g/l)(25ºC)、
  • PSA: 34.14000
  • LogP: 3.30840
  • ようかいせい: 未確定

(E)-1,4-Diphenylbut-2-ene-1,4-dione セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22-S24/25
  • RTECS番号:EM7000000
  • TSCA:Yes

(E)-1,4-Diphenylbut-2-ene-1,4-dione 税関データ

  • 税関コード:29143900

(E)-1,4-Diphenylbut-2-ene-1,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-251266-5g
trans-1,4-Diphenyl-2-butene-1,4-dione,
959-28-4
5g
¥669.00 2023-09-05
TRC
D489411-1mg
(E)-1,4-Diphenylbut-2-ene-1,4-dione
959-28-4
1mg
$190.00 2023-05-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2185-25G
trans-1,2-Dibenzoylethylene
959-28-4 >98.0%(GC)
25g
¥2110.00 2024-04-15
Key Organics Ltd
6N-723-1MG
(E)-1,4-diphenyl-2-butene-1,4-dione
959-28-4 >90%
1mg
£28.00 2025-02-08
Key Organics Ltd
6N-723-5MG
(E)-1,4-diphenyl-2-butene-1,4-dione
959-28-4 >90%
5mg
£35.00 2025-02-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L12643-5g
1,2-Dibenzoylethylene, predominantly trans, 96%
959-28-4 96%
5g
¥1386.00 2023-03-14
eNovation Chemicals LLC
D769651-5g
TRANS-1,2-DIBENZOYLETHYLENE
959-28-4 98.0%
5g
$135 2024-06-07
Aaron
AR003VJY-1g
trans-1,2-Dibenzoylethylene
959-28-4 98%
1g
$23.00 2025-01-22
1PlusChem
1P003VBM-5g
TRANS-1,2-DIBENZOYLETHYLENE
959-28-4 >98.0%(GC)
5g
$67.00 2025-02-20
Aaron
AR003VJY-5g
trans-1,2-Dibenzoylethylene
959-28-4 98%
5g
$75.00 2025-01-22

(E)-1,4-Diphenylbut-2-ene-1,4-dione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Diphenyl sulfoxide ,  Potassium persulfate Catalysts: Tetrabutylammonium iodide ;  10 min, 100 °C; 100 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
Diastereoselective sp3-C-H Functionalization of Arylmethyl Ketones and Transformation of E- to Z-Products Through Photocatalysis
Rastogi, Gaurav K.; Deka, Bhaskar; Deb, Mohit L.; Baruah, Pranjal K., European Journal of Organic Chemistry, 2020, 2020(4), 424-428

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Nickelocene Solvents: Cyclohexane ;  1 h, 50 °C; 18 h, reflux
リファレンス
An approach to the synthesis of stipitatic acid
Maupin, Paul Hutsell II, 1983, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Dimethyl sulfoxide ;  2 min; cooled
リファレンス
Studies on NaI/DMSO-induced retro-Michael addition (RMA) reactions on some 1,5-dicarbonyl compounds
Rao, H. Surya Prakash; Jothilingam, S., Journal of Chemical Sciences (Bangalore, 2005, 117(1), 27-32

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Silver triflate ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Acetonitrile ,  Water ;  10 h, 80 °C; 80 °C → rt
1.2 Reagents: Selectfluor ;  rt; 12 h, 50 °C
リファレンス
ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy Functionalizations
Jadhav, Appaso Mahadev; Gawade, Sagar Ashok; Vasu, Dhananjayan; Dateer, Ramesh B.; Liu, Rai-Shung, Chemistry - A European Journal, 2014, 20(7), 1813-1817

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Copper Solvents: Benzene
リファレンス
The copper-catalyzed decomposition of diazo ketones
Yates, Peter, Journal of the American Chemical Society, 1952, 74, 5376-81

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
リファレンス
The Ramberg-Backlund rearrangement
Paquette, Leo A., Organic Reactions (Hoboken, 1977, 25,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Benzene
リファレンス
trans-Dibenzoylethylene
Lutz, R. E., Organic Syntheses, 1940, 20, 29-32

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Cyclobutenediylium, 1,3-dihydroxy-2,4-bis(2,3,6,7-tetrahydro-8-hydroxy-1,1,7,7-t… Solvents: 1,2-Dichloroethane ;  24 h, rt
リファレンス
Squaraines as near-infrared photocatalysts for organic reactions
Sellet, Nicolas; Sebbat, Malik; Elhabiri, Mourad; Cormier, Morgan; Goddard, Jean-Philippe, Chemical Communications (Cambridge, 2022, 58(99), 13759-13762

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Aluminum isopropoxide Solvents: Isopropanol
リファレンス
Reduction of unsaturated 1,4-diketones by aluminum isopropoxide
Lutz, Robert E.; Gillespie, J. S. Jr., Journal of the American Chemical Society, 1950, 72, 344-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: (+)-(Camphorsulfonyl)oxaziridine Solvents: Dichloromethane
リファレンス
Chemistry of oxaziridines. 12. Oxidation of alkylidenetriphenylphosphoranes with N-sulfonyloxaziridines
Davis, Franklin A.; Chen, Bang Chi, Journal of Organic Chemistry, 1990, 55(1), 360-3

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Sodium p-toluenesulfinate ,  Oxygen Solvents: Dimethylformamide ;  12 h, rt
リファレンス
Synthesis of (E)-1,4-Enediones from α-Halo Ketones Through a Sodium Sulfinate Mediated Reaction
Li, Su-Yi; Wang, Xiao-Bing; Jiang, Neng; Kong, Ling-Yi, European Journal of Organic Chemistry, 2014, 2014(36), 8035-8039

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
A new method of preparing dibenzoylethylene and related compounds
Conant, J. B.; Lutz, R. E., Journal of the American Chemical Society, 1923, 45, 1303-7

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Syntheses and applications of vinylstannanes
Darwish, Alla, 2009, , 71(1),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Trimethyl phosphite Solvents: Toluene
リファレンス
Debromination with trialkyl phosphite
Dershowitz, S.; Proskauer, S., Journal of Organic Chemistry, 1961, 26, 3595-6

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Azobisisobutyronitrile Catalysts: Copper acetylacetonate Solvents: 1,2-Dichloroethane ;  4 h, 60 °C
リファレンス
Copper-catalyzed reaction of acylmethylide sulfur ylides with dialkyl azodicarboxylates
Zhou, Bing-nan; Dong, Jun; Xu, Jia-xi, Huaxue Shiji, 2019, 41(9), 899-904

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Iodine Catalysts: Copper bromide (CuBr2) Solvents: Dimethylformamide ;  20 h, 80 °C
リファレンス
A Highly Tunable Stereoselective Dimerization of Methyl Ketone: Efficient Synthesis of E- and Z-1,4-Enediones
Xu, Kun; Fang, Yang; Yan, Zicong; Zha, Zhenggen; Wang, Zhiyong, Organic Letters, 2013, 15(9), 2148-2151

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Cupric acetate ,  Palladium diacetate Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
リファレンス
Aerobic Oxidative Dehydrogenation of Ketones to 1,4-Enediones
Zhao, Bao-Yin; Zhang, Xing-Long; Guo, Rui-Li; Wang, Meng-Yue; Gao, Ya-Ru ; et al, Organic Letters, 2021, 23(4), 1216-1221

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 min, rt
1.2 Solvents: Acetone ;  4 h, reflux
リファレンス
Synthesis of (E)-1,4-diaryl-2-butene-1,4-diones
Chan, Chieh-Kai; Chang, Meng-Yang, ARKIVOC (Gainesville, 2016, (5), 390-405

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Tetrahydrofuran ,  Water
リファレンス
Reaction of N-fluoropyridinium salts with Wittig reagents: a novel and convenient approach to symmetric trans-olefins
Kiselyov, Alexander S., Tetrahedron Letters, 1994, 35(48), 8951-4

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Asymmetric diastereoselective synthesis of spirocyclopropane derivatives of oxindole
Oseka, Maksim; Noole, Artur; Zari, Sergei; Oeeren, Mario; Jaerving, Ivar; et al, European Journal of Organic Chemistry, 2014, 2014(17), 3599-3606

(E)-1,4-Diphenylbut-2-ene-1,4-dione Raw materials

(E)-1,4-Diphenylbut-2-ene-1,4-dione Preparation Products

(E)-1,4-Diphenylbut-2-ene-1,4-dione 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:959-28-4)(E)-1,4-Diphenylbut-2-ene-1,4-dione
A1207561
清らかである:99%
はかる:25g
価格 ($):265.0